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Compound of Interest

Compound Name:
5-Hydroxytoluene-2,4-disulphonic

acid

CAS No.: 15509-33-8

Cat. No.: B108939

Get Quote

Executive Summary & Chemical Identity
5-Hydroxytoluene-2,4-disulphonic acid is the primary disulfonation product of m-cresol. It

serves as the monomeric building block for Policresulen, a condensation polymer used in

dermatology and gynecology. Precise structural confirmation is required to distinguish it from

potential isomers (e.g., 2,6-disulphonic acid) and monosulfonated impurities that affect

polymerization kinetics and efficacy.
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Property Detail

IUPAC Name 4-Hydroxy-6-methylbenzene-1,3-disulfonic acid

Common Name
m-Cresol-4,6-disulfonic acid (based on m-cresol

numbering)

CAS Number 15509-33-8

Molecular Formula C₇H₈O₇S₂

Exact Mass 267.9711 Da

Key Structural Features
1,2,4,5-tetrasubstituted benzene ring; Isolated

aromatic protons.[1][2][3][4]

Synthesis Context & Isomer Logic
To elucidate the structure, one must understand its origin. The compound is synthesized via the

sulfonation of m-cresol (3-hydroxytoluene) with excess oleum or sulfuric acid.

Directing Effects: The hydroxyl group (-OH) at position 3 (relative to methyl at 1) is the

strongest ortho/para director.

Sterics: The position between the methyl and hydroxyl groups (C2 in toluene numbering) is

sterically hindered.

Thermodynamic Product: Sulfonation occurs primarily at positions 4 and 6 (relative to

methyl), which are ortho and para to the hydroxyl group.

Note: In the final IUPAC name (5-Hydroxytoluene-2,4-disulphonic acid), the numbering

shifts to prioritize sulfonic acids, but the substitution pattern remains: Methyl, H, Sulfonate,

Sulfonate, Hydroxyl, H (in sequence around the ring).

Structural Elucidation Workflow
The following workflow integrates High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear

Magnetic Resonance (NMR) to unambiguously assign the structure.
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Diagram: Elucidation Logic Pathway
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Caption: Step-by-step workflow from crude synthesis mixture to structural validation.

Analytical Protocols & Data Interpretation
High-Resolution Mass Spectrometry (HRMS)
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Objective: Confirm elemental composition and disulfonation status. Sulfonic acids ionize readily

in negative mode.

Method: ESI- (Negative Electrospray Ionization).

Target Ion: [M-H]⁻ = 266.9633 (Calculated).

Fragmentation Pattern: Look for neutral loss of SO₃ (80 Da), characteristic of sulfonic acids.

Observation: Peaks at m/z 187 (Monosulfonate) indicate incomplete reaction or

fragmentation.

NMR Spectroscopy (The Gold Standard)
Objective: Distinguish the 2,4-disulfonic isomer from potential 2,6- or 4,6-isomers. Solvent: D₂O

is the solvent of choice due to the high polarity of the sulfonic acid groups. Chemical shifts are

referenced to internal TSP (0.00 ppm).

Predicted 1H NMR Data (500 MHz, D₂O)
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Proton
Position
(Toluene #)

Multiplicity Shift (δ ppm)
Mechanistic
Explanation

H-3
C3 (Between

SO₃H groups)
Singlet 8.20 – 8.40

Highly

deshielded by

two ortho

electron-

withdrawing

sulfonate groups.

H-6
C6 (Between Me

and OH)
Singlet 6.80 – 7.10

Shielded by

ortho -OH;

slightly

deshielded by

aromatic ring

current.

CH₃ C1 (Methyl) Singlet 2.50 – 2.70

Deshielded by

ortho -SO₃H

group compared

to toluene (2.3

ppm).

Key Diagnostic Logic:

Singlet Multiplicity: The presence of two sharp singlets confirms that the two aromatic

protons are para to each other (or sufficiently isolated). In the target molecule, H3 and H6

are para.

Chemical Shift Disparity: One proton (H3) is trapped between two sulfonates, pushing it

significantly downfield (>8.0 ppm). The other (H6) is adjacent to the electron-donating

hydroxyl, keeping it upfield (~7.0 ppm).

2D NMR Correlations (HMBC & NOESY)
To prove the regiochemistry (positions of substituents), observe the following correlations:

NOESY (Spatial Proximity):
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Methyl (CH₃) ↔ H-6: Strong NOE signal. This proves the proton at ~7.0 ppm is physically

adjacent to the methyl group.

Methyl (CH₃) ↔ H-3:NO NOE signal. H3 is separated from Methyl by a sulfonate group.

HMBC (Long-range Coupling):

Methyl Protons -> C1, C2, C6: The methyl protons will show correlations to the ipso

carbon (C1), the sulfonate-bearing carbon (C2), and the proton-bearing carbon (C6).

Diagram: NMR Correlation Map
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Caption: NOESY interactions confirming the proximity of Methyl to H-6, distinguishing it from H-

3.

Experimental Protocol: Sample Preparation
Reagents

Sample: ~20 mg of crude or purified 5-Hydroxytoluene-2,4-disulphonic acid.

Solvent: Deuterium Oxide (D₂O, 99.9% D) with 0.05% TSP (sodium

trimethylsilylpropanesulfonate) as internal standard.
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pH Adjustment: If the sample is extremely acidic (free acid form), shifts may vary. It is

standard to neutralize slightly with NaOD to form the disodium salt for consistent spectral

baselines, though the free acid is stable.

Step-by-Step
Dissolution: Weigh 20 mg of the solid into a clean vial. Add 0.6 mL of D₂O.[5] Vortex until

fully dissolved.

Filtration: If the solution is cloudy (polymerized impurities), filter through a 0.22 µm PTFE

syringe filter directly into the NMR tube.

Acquisition:

Run 1H NMR (16 scans, d1=5s) to ensure quantitative integration.

Run HSQC to assign protons to their attached carbons.

Run HMBC optimized for 8 Hz coupling to verify quaternary carbons (C-SO₃H and C-OH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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